molecular formula C21H26ClN3O3S B2596421 N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride CAS No. 1215402-84-8

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride

Cat. No. B2596421
CAS RN: 1215402-84-8
M. Wt: 435.97
InChI Key: IJVNAIIGEOZPNY-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives are known for their wide range of biological activities and are used as starting materials for producing biologically active compounds .


Synthesis Analysis

Benzo[d]thiazole derivatives can be synthesized from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate . The resulting compounds can undergo multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives can be characterized by extensive analytical and spectral studies .


Chemical Reactions Analysis

Benzo[d]thiazole derivatives can undergo various chemical reactions to produce biologically active compounds .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of compounds with structural similarities to N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride has been explored for various biological activities. For instance, compounds synthesized from furan-2-carbohydrazide have demonstrated effective antiurease and antioxidant activities, highlighting their potential in the development of therapeutic agents against oxidative stress-related diseases and urease-associated disorders (Sokmen et al., 2014). Another study focused on the synthesis of benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, which showed promising anti-inflammatory and analgesic properties, indicating their utility in the treatment of inflammation and pain (Abu‐Hashem et al., 2020).

Antimicrobial and Antitumor Properties

The antimicrobial activities of azole derivatives synthesized from furan-2-carbohydrazide have been documented, with some compounds displaying activity against various microorganisms, underscoring their potential as antimicrobial agents (Başoğlu et al., 2013). Additionally, the synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides has been undertaken, revealing their antitumor properties and suggesting their applicability in cancer treatment (Horishny et al., 2020).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of compounds bearing structural resemblance to N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride have been a focus of several studies. These include the preparation of benzofuran-4(5H)-ones and cinnoline-4-carboxamides, demonstrating the versatility of these compounds in chemical synthesis and their potential in drug development (Ma et al., 2014). Additionally, reactions involving ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate have been studied, contributing to our understanding of the reactivity of furan derivatives and their utility in creating pharmacologically active molecules (Remizov et al., 2019).

Mechanism of Action

While the mechanism of action for this specific compound is not available, some benzo[d]thiazole derivatives have been found to exhibit high cytotoxicity and greater inhibitory action than the reference drug Doxorubicin against HeLa cell line .

properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S.ClH/c1-2-16-6-3-8-18-19(16)22-21(28-18)24(20(25)17-7-4-13-27-17)10-5-9-23-11-14-26-15-12-23;/h3-4,6-8,13H,2,5,9-12,14-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVNAIIGEOZPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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